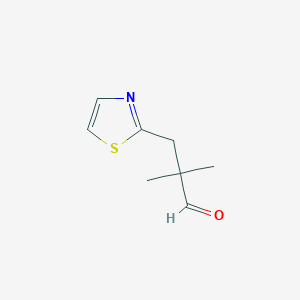

2,2-Dimethyl-3-(1,3-thiazol-2-yl)propanal

Description

Properties

Molecular Formula |

C8H11NOS |

|---|---|

Molecular Weight |

169.25 g/mol |

IUPAC Name |

2,2-dimethyl-3-(1,3-thiazol-2-yl)propanal |

InChI |

InChI=1S/C8H11NOS/c1-8(2,6-10)5-7-9-3-4-11-7/h3-4,6H,5H2,1-2H3 |

InChI Key |

YUYWXMUMJVULHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=NC=CS1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with an appropriate aldehyde under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of thiazole derivatives often employs multi-step synthesis processes, including the use of catalysts and specific reaction conditions to optimize yield and purity. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(1,3-thiazol-2-yl)propanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.

Major Products Formed

Oxidation: Formation of 2,2-Dimethyl-3-(1,3-thiazol-2-yl)propanoic acid.

Reduction: Formation of 2,2-Dimethyl-3-(1,3-thiazol-2-yl)propanol.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Thiazole Derivatives

2,2-Dimethyl-3-(1,3-thiazol-2-yl)propanal serves as a versatile building block in the synthesis of more complex thiazole derivatives. The thiazole ring structure allows for various chemical modifications, leading to the development of compounds with enhanced biological activities.

Reactivity and Transformations

The compound can undergo several chemical reactions:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids using agents like potassium permanganate.

- Reduction : It can be reduced to alcohols using reducing agents such as sodium borohydride.

- Electrophilic Substitution : The thiazole ring can participate in electrophilic substitution reactions at the C-5 position due to the electron-donating effect of the sulfur atom.

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits potential antimicrobial and antifungal properties. Studies have shown that derivatives of this compound demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain thiazole derivatives derived from this compound displayed minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like oxytetracycline .

Anticancer Activity

The compound is also being explored for its anticancer properties. Thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the interaction of the thiazole moiety with cellular targets such as enzymes and receptors, impacting pathways critical for cancer growth and survival .

Industrial Applications

Chemical Industry Utilization

In industrial contexts, this compound is utilized in the production of dyes and biocides. Its unique chemical properties make it suitable for use as a chemical reaction accelerator in various synthetic processes .

Case Study 1: Antibacterial Activity

A study evaluated several thiazole derivatives synthesized from this compound against bacterial strains. The results indicated that these derivatives exhibited MIC values as low as 7.8 µg/mL against Gram-positive bacteria and 15.6 µg/mL against Gram-negative bacteria, showcasing their potential as effective antibacterial agents .

Case Study 2: Anticancer Research

In another investigation focusing on anticancer activity, thiazole derivatives were tested on prostate cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with some compounds inducing apoptosis at concentrations that were non-toxic to normal cells. This suggests that modifications to the thiazole structure could lead to promising candidates for cancer therapy .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(1,3-thiazol-2-yl)propanal involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Positioning and Heterocycle Variations

The compound’s structural uniqueness lies in its substitution pattern. Unlike derivatives such as 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid () or 3-(1,3-dioxo-isoindol-2-yl)-N-(thiazol-2-yl)propanamide (), which feature amide or carboxylic acid groups, the aldehyde functionality in 2,2-dimethyl-3-(thiazol-2-yl)propanal increases its electrophilicity, enabling nucleophilic additions (e.g., in Schiff base formation).

Thiazole Ring Modifications

Compounds with substituents on the thiazole ring, such as 4-isopropyl-2-methyl-1,3-thiazole () or 3-ethoxy-2-(thiazol-2-yl)isoindolin-1-one (), demonstrate how ring substitutions alter electronic density. For example, electron-donating groups (e.g., methyl or ethoxy) increase the thiazole’s nucleophilicity, whereas electron-withdrawing groups (e.g., carbonyls in isoindolinones) polarize the ring. In contrast, 2,2-dimethyl-3-(thiazol-2-yl)propanal retains an unmodified thiazole ring, preserving its inherent π-electron deficiency, which may influence binding interactions in biological systems.

Functional Group Comparisons

- Aldehydes vs. Carboxylic Acids/Esters: Sodium 2-methyl-2-(thiazol-2-yl)propanoate () and ethyl 2-(benzothiazol-2-yl)propanoate () highlight the impact of ionizable or hydrolyzable groups. The aldehyde in the target compound offers redox activity absent in these derivatives, enabling participation in condensation reactions.

- Amides vs. Aldehydes : The amide-containing N-(thiazol-2-yl)propanamide () exhibits hydrogen-bonding capacity, enhancing solubility and target binding, whereas the aldehyde group may confer volatility or reactivity in crosslinking applications.

Physicochemical Properties

Solubility and Polarity

The dimethyl groups in 2,2-dimethyl-3-(thiazol-2-yl)propanal increase hydrophobicity compared to polar derivatives like 3-(thiazol-2-yl)propanoic acid (logP ~1.8 vs. ~0.5 for the carboxylic acid). This difference impacts bioavailability and environmental persistence.

Volatility and Stability

Propanal derivatives, such as those in atmospheric studies (), exhibit higher volatility than carboxylic acids or amides. The dimethyl groups may slightly reduce volatility compared to linear propanal but enhance stability against oxidation.

Antimicrobial and Antiviral Potential

Thiazole derivatives are widely explored for bioactivity. For instance, 3-[naphthalen-1-yl(thiazol-2-yl)amino]propanoic acid derivatives () inhibit SARS-CoV-2 proteases, suggesting that the target compound’s aldehyde group could be modified to enhance binding via Schiff base formation with viral enzymes.

Aroma and Flavor Chemistry

Propanal is a key aroma compound in food science (). The thiazole and dimethyl groups in 2,2-dimethyl-3-(thiazol-2-yl)propanal may impart unique sensory properties, though its aldehyde group’s reactivity could limit direct use in flavor formulations.

Comparative Data Table

Biological Activity

2,2-Dimethyl-3-(1,3-thiazol-2-yl)propanal is a thiazole-containing compound that has garnered attention for its potential biological activities. The thiazole moiety is known for its ability to enhance the biological properties of related compounds, making this compound a subject of interest in medicinal chemistry. This article delves into the compound’s biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a thiazole ring, which is a five-membered heterocyclic structure containing nitrogen and sulfur atoms. This unique structure contributes to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. It has been particularly noted for its activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways. It potentially inhibits the production of pro-inflammatory cytokines and could be beneficial in conditions characterized by excessive inflammation.

- Anticancer Potential : Investigations into its anticancer properties have revealed promising results. The compound has been tested against hepatic cancer cell lines (HepG2), demonstrating significant anti-proliferative effects .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The thiazole ring can interact with active sites on enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways critical for the survival of pathogens or cancer cells.

- Covalent Bond Formation : The aldehyde functional group in the compound can form covalent bonds with nucleophilic residues in proteins, enhancing its biological activity through irreversible inhibition of target proteins.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cancer progression by altering receptor activities or downstream signaling cascades .

Table 1: Biological Activities of this compound

Case Studies

Several studies have explored the efficacy of this compound:

- Antimicrobial Study : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics against resistant bacterial strains. This suggests its potential as a lead compound for developing new antimicrobial agents .

- Anti-cancer Research : In vitro tests on HepG2 liver cancer cells indicated that the compound reduced cell viability significantly at low concentrations (IC50 values around 12.73 μg/mL), highlighting its potential as an anticancer drug candidate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.